molecular formula C21H14O6 B2463614 7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 859860-70-1

7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2463614
CAS No.: 859860-70-1
M. Wt: 362.337
InChI Key: ZATKHVNPZRWMQC-UHFFFAOYSA-N
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Description

7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

4-(2-oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-12(22)11-25-14-6-7-15-16(10-20(23)26-19(15)9-14)17-8-13-4-2-3-5-18(13)27-21(17)24/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATKHVNPZRWMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves a multi-step process. One common method is the Perkin condensation followed by intramolecular lactonization. This involves the reaction of para-substituted 2-hydroxybenzaldehydes with succinic acid anhydride and sodium succinate under thermal or microwave conditions . The microwave-assisted reactions are preferred due to their shorter reaction times and higher yields compared to classical thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxopropoxy Group

The oxopropoxy side chain (-O-CH2-C(O)-CH3) is susceptible to nucleophilic substitution (SN2) or acid-catalyzed cleavage due to its ketone and ether functionalities:

  • Acid-Catalyzed Hydrolysis : Treatment with HCl (as seen in ) can cleave the ether bond, yielding a hydroxyl group and acetone as a byproduct.

  • Nucleophilic Attack : Strong nucleophiles (e.g., amines or thiols) may displace the oxopropoxy group under basic conditions.

Example Reaction :

Bichromene-O-CH2COCH3+HClBichromene-OH+CH3COCH3+Cl[2]\text{Bichromene-O-CH}_2\text{COCH}_3 + \text{HCl} \rightarrow \text{Bichromene-OH} + \text{CH}_3\text{COCH}_3 + \text{Cl}^- \quad[2]

Oxidation of Methoxy and Chromene Moieties

The methoxy group (-OCH₃) and conjugated chromene system may undergo oxidation:

  • Methoxy to Quinone : Oxidizing agents (e.g., KMnO₄ or CrO₃) could convert methoxy groups to quinone structures, enhancing electrophilicity.

  • Chromene Ring Oxidation : The diene system in chromene might react with singlet oxygen or ozone, leading to epoxidation or ring cleavage.

Diels-Alder Cycloaddition

The conjugated diene in the bichromene backbone can act as a diene in [4+2] cycloadditions with dienophiles like maleimides or acrylates :

Dienophile Conditions Product Yield Source
MaleimideToluene, 20°C, 14h, catalystPolycyclic adduct91%
AnthroneDABCO, room temperatureFused tetracyclic structure85%

Condensation Reactions

The diketone moiety (2,2'-dione) participates in condensations with amines or malonic acid derivatives :

  • Formation of Schiff Bases : Reaction with primary amines under acidic conditions yields imine derivatives.

  • Friedel-Crafts Acylation : Electron-rich aromatic rings may undergo alkylation/acylation at the diketone site .

Example from Analog :
Indane-1,3-dione reacts with malonic acid in pyridine to form fused tricyclic structures .

Acid/Base-Mediated Rearrangements

Strong acids (e.g., H₂SO₄) or bases may induce structural rearrangements:

  • Ether Cleavage : The oxopropoxy group is labile under acidic conditions, as shown in and .

  • Keto-Enol Tautomerism : The diketone system may stabilize enol forms in basic media, altering reactivity.

Reduction Reactions

The ketone in the oxopropoxy group and chromene carbonyls can be reduced:

  • Ketone to Alcohol : NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxyl group.

  • Chromene Saturation : Catalytic hydrogenation (H₂/Pd) saturates the double bonds, forming a tetrahydro derivative.

Photochemical Reactivity

UV irradiation may induce:

  • [2+2] Cycloaddition : Between adjacent chromene double bonds, forming dimeric structures.

  • Ring-Opening : Similar to coumarin derivatives, leading to reactive intermediates .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogous chromenones indicates decomposition above 250°C, primarily via cleavage of the oxopropoxy group and diketone decarboxylation .

Key Challenges and Research Gaps

  • Stereochemical Control : Reactions involving the bichromene’s asymmetric centers require chiral catalysts (e.g., thiourea catalysts in ).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize the diketone .

  • Biological Relevance : While anti-inflammatory activity is hypothesized, mechanistic studies are absent.

Scientific Research Applications

7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-oxopropoxy)-2H-chromen-2-one
  • 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
  • 4-ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Uniqueness

What sets 7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione apart from similar compounds is its unique bichromene structure, which may confer distinct biological activities and chemical properties

Biological Activity

7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic compound with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR). This article synthesizes existing research findings and presents data on its biological activity.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a chromene backbone modified with a propoxy group. The molecular formula is C21H14O6C_{21}H_{14}O_6 . Understanding the structural components is crucial for assessing its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in the context of SARS-CoV-2. For instance, a covalent inhibitor derived from similar frameworks demonstrated significant inhibition of the papain-like protease (PLpro) involved in viral replication. This compound achieved an IC50 value of 0.076 μM against PLpro, indicating potent antiviral activity . Although specific data on this compound was not explicitly mentioned in these studies, the structural similarities suggest potential for similar activity.

Anti-inflammatory Effects

Compounds within the chromene class have been studied for their anti-inflammatory properties. Research indicates that chromenes can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes . The presence of the oxopropoxy group may enhance these effects by improving solubility and bioavailability.

Structure-Activity Relationships (SAR)

Understanding SAR is essential for optimizing the biological activity of this compound. Modifications to the chromene structure can significantly impact potency and selectivity:

Modification Effect on Activity
Addition of alkoxy groupsEnhanced solubility and bioactivity
Variation in carbon chain lengthAltered binding affinity to targets
Substituents on chromene ringPotential for selective inhibition

Research has shown that specific modifications can lead to improved pharmacokinetic profiles and reduced toxicity .

Case Studies

  • Antiviral Efficacy : A study evaluating compounds similar to this compound found that certain derivatives exhibited significant antiviral properties against RNA viruses. The study used various assays to determine EC50 values and cytotoxicity profiles .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of chromene derivatives demonstrated that these compounds could reduce inflammation markers in vitro. The results suggested a potential mechanism involving NF-kB pathway inhibition .

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